1-cyclobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-cyclobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their role in various biological processes. This compound features a cyclobutyl group and a methyl group attached to the pyrimidine ring, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of cyclobutylamine with a suitable diketone, followed by cyclization to form the pyrimidine ring. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification methods would be optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases may be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could produce various substituted pyrimidine derivatives.
Scientific Research Applications
1-cyclobutyl-3-methylpyrimidine-2,4(1H,3H)-dione may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving pyrimidine derivatives.
Medicine: Possible applications in drug development, particularly for compounds targeting nucleic acid processes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-cyclobutyl-3-methylpyrimidine-2,4-dione: A closely related compound with similar structural features.
1-cyclobutyl-3-methylpyrimidine-2,4,6-trione: Another derivative with additional functional groups.
Uniqueness
1-cyclobutyl-3-methylpyrimidine-2,4(1H,3H)-dione may exhibit unique properties due to the presence of the cyclobutyl and methyl groups, which can influence its reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-cyclobutyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-10-8(12)5-6-11(9(10)13)7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
MBGCKZQLCLELPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2CCC2 |
Origin of Product |
United States |
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